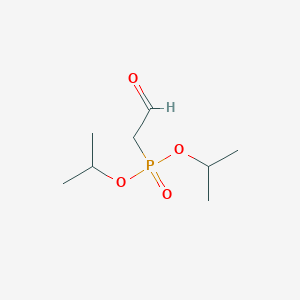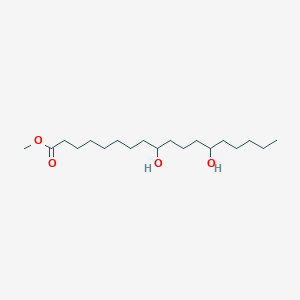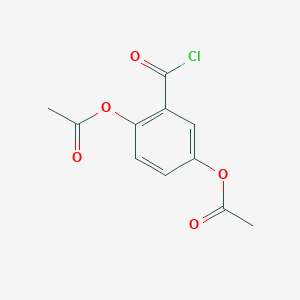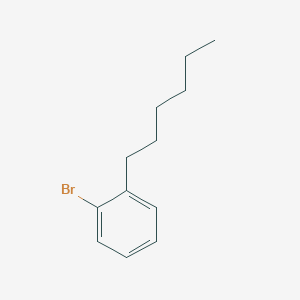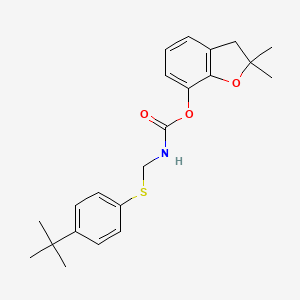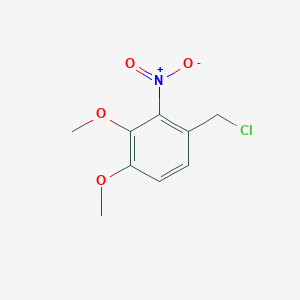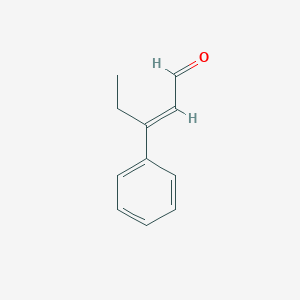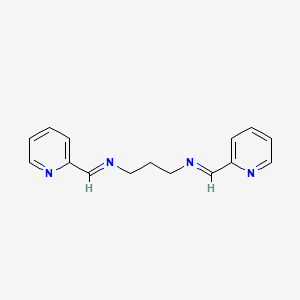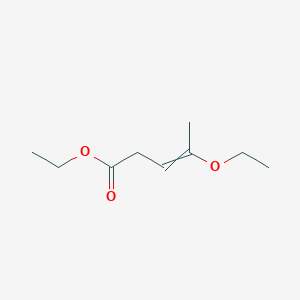![molecular formula C20H15N5 B14672047 2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole CAS No. 38124-69-5](/img/structure/B14672047.png)
2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by its unique structure, which includes two phenyl groups and a phenyldiazenyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with an appropriate diketone or aldehyde in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid. Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the triazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. .
Scientific Research Applications
2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: It has shown promise in anticancer research due to its ability to inhibit certain cancer cell lines.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis. In anticancer research, the compound induces apoptosis in cancer cells by activating specific signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole can be compared with other triazole derivatives such as:
1,2,4-Triazole: Known for its antifungal properties and used in drugs like fluconazole.
1,2,3-Triazole: Widely used in click chemistry for the synthesis of various bioactive molecules.
Benzotriazole: Used as a corrosion inhibitor and in the synthesis of dyes. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties
Properties
CAS No. |
38124-69-5 |
|---|---|
Molecular Formula |
C20H15N5 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(2,5-diphenyltriazol-4-yl)-phenyldiazene |
InChI |
InChI=1S/C20H15N5/c1-4-10-16(11-5-1)19-20(22-21-17-12-6-2-7-13-17)24-25(23-19)18-14-8-3-9-15-18/h1-15H |
InChI Key |
KTIIOWYKXOVWDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=C2N=NC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14671969.png)
